2,4,6-Triiodo-1,3,5-triazine
Description
Contextualization within 1,3,5-Triazine (B166579) Derivative Chemistry
The 1,3,5-triazine, or s-triazine, is a six-membered aromatic heterocyclic ring composed of alternating carbon and nitrogen atoms. mdpi.com This core structure is electron-deficient, making it susceptible to nucleophilic attack and a versatile scaffold for constructing a wide array of organic molecules. mdpi.com Derivatives of 1,3,5-triazine are significant in numerous fields, including medicinal chemistry, materials science, and agriculture. researchgate.netnih.govrsc.orgnih.govrsc.org
The most common and economical starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net The three chlorine atoms on cyanuric chloride can be replaced sequentially through nucleophilic aromatic substitution (SNAr) reactions. researchgate.netrsc.orgresearchgate.net The reactivity of the remaining chlorine atoms decreases as each one is substituted, which allows for controlled, stepwise synthesis by managing reaction conditions such as temperature. nih.govfrontiersin.orgresearchgate.net This controlled reactivity enables the creation of mono-, di-, or tri-substituted triazines with identical or different functional groups, leading to a vast library of derivatives. nih.govresearchgate.net 2,4,6-Triiodo-1,3,5-triazine is a member of this family, representing the fully iodinated analogue where all three chlorine atoms of cyanuric chloride are replaced by iodine atoms.
Academic Significance of Halogenated Triazines
Halogenated triazines, particularly cyanuric chloride, are foundational reagents in organic synthesis. frontiersin.orgresearchgate.net Their academic significance stems from their utility as trifunctional linkers, allowing for the covalent assembly of complex molecular architectures, dendrimers, and supramolecular structures. frontiersin.orgresearchgate.netresearchgate.net The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) onto the triazine ring systematically modifies its electronic properties and reactivity, providing a tunable platform for chemical investigation.
Table 1: Comparison of Key Halogenated 1,3,5-Triazine Derivatives
| Compound Name | Chemical Formula | Key Feature | Primary Application Area |
|---|---|---|---|
| 2,4,6-Trifluoro-1,3,5-triazine (Cyanuric Fluoride) | C₃F₃N₃ | High reactivity of C-F bond | Peptide synthesis (acid fluoride (B91410) formation) researchgate.net |
| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | C₃Cl₃N₃ | Inexpensive, versatile starting material with temperature-controlled reactivity nih.govmdpi.comresearchgate.net | Workhorse reagent for diverse triazine derivatives researchgate.netresearchgate.netfrontiersin.org |
| This compound | C₃I₃N₃ | Strong halogen bond donor potential due to polarizable iodine atoms | Supramolecular chemistry, crystal engineering acs.orgacs.org |
Research Trajectories for this compound Systems
The research interest in this compound is primarily driven by the unique properties of the iodine substituent. Iodine is the largest and most polarizable of the stable halogens, which makes the C-I bond a powerful halogen bond donor. acs.org A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org This interaction is increasingly being exploited in crystal engineering and supramolecular chemistry to construct well-defined, multi-dimensional architectures. researchgate.netacs.org
Studies on structurally similar molecules, such as sym-triiodotrifluorobenzene, demonstrate a consistent ability to form strong halogen bonds with Lewis bases like halide anions or nitrogen-containing heterocycles. acs.orgresearchgate.net It is anticipated that this compound, with its three iodine atoms positioned symmetrically on an electron-deficient core, will be a highly effective tritopic halogen bond donor for building complex supramolecular networks.
A second major research trajectory involves its potential application as a synthetic intermediate. The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making it more reactive in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. vulcanchem.com This suggests that this compound could serve as a precursor for synthesizing complex, star-shaped molecules with extended π-conjugated systems, which are of interest in materials science for their potential electronic and photophysical properties. vulcanchem.comrsc.org
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃I₃N₃ | nih.gov |
| Molecular Weight | 458.77 g/mol | nih.govguidechem.com |
| Boiling Point | 396.1°C at 760 mmHg | guidechem.com |
| Flash Point | 193.4°C | guidechem.com |
| Density | 2.25 g/cm³ | guidechem.com |
| Polar Surface Area | 38.7 Ų | nih.gov |
Table 3: Summary of Research Trajectories and Rationale
| Research Area | Key Rationale | Potential Applications | Relevant Concepts |
|---|---|---|---|
| Supramolecular Chemistry & Crystal Engineering | The three highly polarizable iodine atoms act as strong, directional halogen bond donors. The planar, symmetric triazine core provides a rigid scaffold. | Design of functional materials, anion recognition, host-guest systems, porous organic frameworks. researchgate.netacs.org | Halogen bonding acs.orgrsc.org, Self-assembly researchgate.net, Noncovalent interactions. |
| Organic Synthesis & Materials Science | The reactive C-I bonds are amenable to metal-catalyzed cross-coupling reactions. vulcanchem.com The triazine core is an electron-deficient hub. mdpi.com | Synthesis of star-shaped conjugated molecules, functional polymers, and covalent organic frameworks (COFs). rsc.orgacs.org | Sonogashira coupling vulcanchem.com, Suzuki coupling mdpi.com, π-conjugated systems. |
Structure
3D Structure
Properties
Molecular Formula |
C3I3N3 |
|---|---|
Molecular Weight |
458.77 g/mol |
IUPAC Name |
2,4,6-triiodo-1,3,5-triazine |
InChI |
InChI=1S/C3I3N3/c4-1-7-2(5)9-3(6)8-1 |
InChI Key |
RIRMMJBLWVZDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)I)I)I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,4,6 Triiodo 1,3,5 Triazine
Precursor Compounds in the Synthesis of Halogenated 1,3,5-Triazines
The principal and most vital precursor for the synthesis of 2,4,6-triiodo-1,3,5-triazine and other halogenated triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . nih.govresearchgate.netbohrium.com
Cyanuric chloride is a versatile and inexpensive reagent that serves as the foundational building block for a vast array of 1,3,5-triazine (B166579) derivatives. researchgate.net Its utility stems from the high reactivity of its three chlorine atoms towards nucleophilic substitution. A key feature of cyanuric chloride's reactivity is the ability to perform sequential, temperature-controlled substitutions. csic.esfrontiersin.org This allows for the stepwise introduction of different nucleophiles, making it possible to synthesize unsymmetrically substituted triazines. nih.govresearchgate.netmdpi.com However, for the synthesis of the symmetrically substituted this compound, the goal is to replace all three chlorine atoms with iodine, which is achieved by using forcing conditions (e.g., excess reagent, heat) to overcome the deactivation that occurs after each substitution. clockss.org
Table 1: Properties of the Primary Precursor for this compound Synthesis
| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Role |
| 2,4,6-Trichloro-1,3,5-triazine | C₃Cl₃N₃ | 184.40 | Primary electrophilic triazine core for substitution reactions. csic.esresearchgate.netbohrium.com |
Environmentally Conscious and Atom-Economical Synthetic Approaches
Modern synthetic chemistry places increasing emphasis on "green" principles, which include maximizing atom economy, using safer solvents, and reducing energy consumption. nih.gov While traditional syntheses of halogenated triazines often rely on stoichiometric reagents and organic solvents, research is moving towards more sustainable methods. google.com
Potential green approaches applicable to the synthesis of this compound include:
Solventless Reactions: Performing the halogen exchange under solvent-free or "dry media" conditions, potentially with microwave irradiation, can reduce waste and shorten reaction times. nih.govresearchgate.net
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or ionic liquids could make the process more environmentally benign. organic-chemistry.orgresearchgate.net
Catalytic Methods: While the reaction of cyanuric chloride is often efficient without a catalyst, the development of highly active, recyclable catalysts could reduce the required amount of iodide reagent and lower the reaction temperature, saving energy. nih.gov
The Finkelstein reaction itself is considered relatively atom-economical, as the primary byproduct is a simple salt (e.g., NaCl), which can often be easily removed by filtration. The main area for improvement lies in minimizing solvent use and energy input. nih.gov
Control of Substitution Patterns in Triiodotriazine Synthesis
The synthesis of specifically This compound , as opposed to mono- or di-substituted intermediates, is a matter of controlling the reaction conditions to favor complete substitution. The reactivity of the chlorine atoms on the triazine ring is sequential; the first chlorine is the most reactive, and each subsequent substitution decreases the reactivity of the remaining halogens. researchgate.netfrontiersin.org
Control is exerted primarily through two factors:
Stoichiometry: A molar excess of the iodide nucleophile (e.g., NaI) is used to ensure that there is a sufficient concentration of the reagent to react at all three positions on the triazine ring. organic-chemistry.org
Reaction Conditions: Elevated temperatures (e.g., refluxing in a suitable solvent) are employed to provide the necessary activation energy to overcome the higher energy barrier for the second and third substitutions. iitk.ac.in
By applying a stoichiometric excess of the iodide salt and sufficient heat, the reaction equilibrium is driven towards the fully substituted product, yielding this compound as the major product. The distinct, stepwise reactivity of cyanuric chloride, which allows for the synthesis of specific non-symmetrical products under controlled temperatures, is intentionally overridden by these more forceful conditions to achieve the desired symmetrical trisubstitution. csic.esfrontiersin.org
Table 2: Summary of Synthetic Parameters for Halogen Exchange on Cyanuric Chloride
| Parameter | Condition for Trisubstitution | Rationale |
| Iodide Reagent | Stoichiometric excess (≥ 3 equivalents) | Ensures availability of nucleophile for all three C-Cl bonds. organic-chemistry.org |
| Temperature | Elevated / Reflux | Provides sufficient energy to overcome the activation barrier for the less reactive second and third substitutions. iitk.ac.in |
| Solvent | Polar aprotic (e.g., Acetone, DMF) | Solubilizes the iodide salt and facilitates the SNAr mechanism. iitk.ac.in |
| Byproduct Removal | Precipitation of salt (e.g., NaCl) | Drives the reaction equilibrium toward the product side (Le Châtelier's Principle). wikipedia.org |
Supramolecular Chemistry and Non Covalent Interactions of 2,4,6 Triiodo 1,3,5 Triazine
Halogen Bonding in Triiodotriazine Derivatives
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgnih.govnih.gov In derivatives of 2,4,6-triiodo-1,3,5-triazine, the iodine atoms act as potent halogen bond donors, directing the assembly of molecules into intricate superstructures. researchgate.netfigshare.com
The halogen bonds formed by triiodotriazine derivatives are characterized by their strength and distinct geometric preferences. The interaction is strongest when the C-I bond aligns linearly with the halogen bond acceptor (X), resulting in C-I···X angles approaching 180°. nih.govnih.govnih.gov This high degree of directionality is a key factor in the predictable nature of the crystal structures formed. nih.gov
The interaction involves an electron-deficient region, known as a σ-hole, located on the iodine atom opposite the C-I covalent bond, which interacts with an electron-rich atom such as nitrogen, oxygen, sulfur, or another halogen. nih.govnih.gov The distances of these interactions are typically shorter than the sum of the van der Waals radii of the involved atoms. nih.gov For instance, in a co-crystal of the related compound 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) with piperazine (B1678402), a strong C-I···N halogen bond is observed with a distance of 2.820 Å and a nearly linear angle of 178.0°. nih.govnih.gov Interactions involving oxygen and sulfur as acceptors also play a role in the packing of similar halogenated compounds. acs.org
| Halogen Bond Type | Donor Moiety | Acceptor Atom (X) | Typical Bond Distance (Å) | Typical C-I···X Angle (°) |
| C-I···N | 1,3,5-Trifluoro-2,4,6-triiodobenzene | Nitrogen | 2.820 | ~178 |
| C-I···I | 2,4,6-Tris(4-iodophenoxy)-1,3,5-triazine | Iodine | ~3.8 | Not specified |
This table presents representative data for halogen bonds in compounds analogous to or derived from this compound, illustrating the characteristic geometries of these interactions. Data sourced from references nih.govnih.gov and researchgate.netfigshare.com.
A particularly significant motif in the self-assembly of triiodotriazine derivatives is the halogen trimer synthon (I₃). nih.gov This robust, triangular arrangement consists of three iodine atoms from three different molecules, each acting simultaneously as a halogen bond donor and acceptor in a cyclic, cooperative fashion. researchgate.netfigshare.comnih.gov These synthons act as powerful structure-directing units, leading to the formation of highly ordered, two-dimensional hexagonal networks. researchgate.netfigshare.comacs.org
In the crystal structures of 2,4,6-tris(4-halophenoxy)-1,3,5-triazine derivatives, these halogen trimer synthons are the primary stabilizing force behind the formation of hexagonal host frameworks. researchgate.netfigshare.com The I···I distance within these trimers is approximately 3.8 Å. researchgate.netfigshare.com While these motifs are widely considered to be stabilizing, some computational studies have investigated the degree of cooperativity, finding that synergy is weak, particularly for chlorine and bromine, but more significant for iodine trimers. nih.govacs.org
The strength of a halogen bond is directly related to the electronic properties of the halogen bond donor molecule. nih.gov Specifically, the magnitude of the positive electrostatic potential of the σ-hole on the iodine atom determines its ability to attract a nucleophile. nih.govacs.org
This potential can be "tuned" by modifying the chemical environment of the C-I bond. nih.gov Attaching electron-withdrawing groups to the triazine or adjacent aromatic rings enhances the electrophilic character of the iodine's σ-hole, resulting in stronger and shorter halogen bonds. acs.org This principle is fundamental to rational design in crystal engineering, allowing for the deliberate strengthening of the interactions that guide self-assembly. acs.org Conversely, the strength of the interaction also depends on the polarizability of the halogen, which increases down the group (I > Br > Cl), making iodine compounds particularly effective halogen bond donors. nih.gov The intrinsic strength of these bonds arises from a combination of electrostatic and covalent contributions. smu.edursc.org
Crystal Engineering and Network Formation
The principles of supramolecular chemistry are applied in crystal engineering to design and synthesize solid-state materials with desired structures and properties. acs.org this compound and its derivatives are exemplary building blocks for this purpose, reliably forming predictable and porous networks. researchgate.netfigshare.com
The primary design principle for constructing hexagonal host frameworks from triazine derivatives is the exploitation of trigonal molecular symmetry in conjunction with robust, three-fold symmetric supramolecular synthons. researchgate.netfigshare.comnih.gov For this compound derivatives, the key is the formation of the I₃ halogen trimer synthon, which links molecules into stable, honeycomb-like sheets. researchgate.netfigshare.com
The hexagonal networks formed by triiodotriazine derivatives often possess voids or channels that can accommodate guest molecules, forming inclusion compounds or clathrates. researchgate.netfigshare.comiscnagpur.ac.inwikipedia.org A clathrate is a substance where a lattice of one type of molecule (the host) traps molecules of a second type (the guest). iscnagpur.ac.inwikipedia.org
The nature of the resulting structure—either a one-dimensional channel or a discrete cage—is influenced by both the halogen atom on the host and the size and shape of the guest molecule. researchgate.netfigshare.comresearchgate.net Derivatives of 2,4,6-tris(4-iodophenoxy)-1,3,5-triazine typically form cage structures that encapsulate a variety of aromatic and hydrophobic guests. researchgate.netfigshare.com In these clathrates, the guest molecule is often found in a "penta-decker sandwich," enclosed by layers of the iodo trimer synthons and the triazine rings. researchgate.net The ability to include different guest molecules opens up possibilities for applications in separation, storage, and as "organic zeolites". figshare.com
| Host Compound | Guest Molecule | Resulting Structure Type |
| I-POT | Mesitylene | Cage |
| I-POT | Collidine | Cage |
| I-POT | Hexachlorobenzene | Cage |
| I-POT | Hexafluorobenzene | Cage |
| I-POT | 1-Methylnaphthalene | Cage |
| I-POT | Dichloromethane | Cage |
| I-POT | Dibromomethane | Cage |
| I-POT | Diiodomethane | Cage |
| Br-POT | Dichloromethane | Channel and Cage |
| Br-POT | Tetrahydrofuran | Channel and Cage |
| Cl-POT | Various | Channel |
This table summarizes the host-guest chemistry of 2,4,6-tris(4-halophenoxy)-1,3,5-triazine (X-POT) derivatives, showing the variety of included guest molecules and the resulting framework type. I-POT, Br-POT, and Cl-POT refer to the iodo, bromo, and chloro derivatives, respectively. Data sourced from references researchgate.netfigshare.comresearchgate.net.
Supramolecular Isomerism (Channel to Cage Frameworks)
The phenomenon of supramolecular isomerism, where identical molecular components assemble into different crystalline architectures, is notably observed in derivatives of 1,3,5-triazine (B166579). Specifically, the transition from channel-like structures to cage-like frameworks is influenced by the nature of the halogen substituents on phenoxy groups attached to the triazine core.
In a series of 2,4,6-tris(4-halophenoxy)-1,3,5-triazines, the resulting supramolecular architecture is dependent on the halogen atom (Cl, Br, or I). The chloro and bromo derivatives tend to form isostructural channel inclusion adducts. figshare.com These hexagonal layer structures are stabilized by a cyclic and cooperative halogen trimer (X···X) synthon, with X···X distances of approximately 3.5 Å. figshare.comresearchgate.net
Conversely, the iodo derivative, 2,4,6-tris(4-iodophenoxy)-1,3,5-triazine, predominantly forms cage structures with aromatic and hydrophobic guests. figshare.comresearchgate.net In these cage frameworks, the I···I distance is elongated to about 3.8 Å. figshare.comresearchgate.net This shift from a channel to a cage lattice is a clear demonstration of supramolecular isomerism. The guest molecules in these iodo-derivative cages reside in a penta-decker sandwich, surrounded by double layers of the iodo trimer and the triazine ring. figshare.comresearchgate.net The choice between a channel or cage lattice can also be influenced by the guest species, as seen with the bromo derivative which can crystallize in either form depending on the included molecule. figshare.comresearchgate.net
The stability of these frameworks has been investigated using thermal gravimetric analysis, which shows that guest release from the cage framework occurs at a higher temperature compared to the channel structure. figshare.comresearchgate.net This suggests potential applications for these materials as organic zeolites. figshare.comresearchgate.net The factors governing this supramolecular isomerism are multifaceted and include the halogen trimer synthon, weak C−H···O/N interactions, and the size and polarizability of the halogen atom. figshare.comresearchgate.net
Co-crystallization Strategies Utilizing Triiodotriazine Donors
Co-crystallization is a powerful strategy in crystal engineering to construct multicomponent supramolecular assemblies. nih.gov This process relies on molecular recognition and self-assembly driven by non-covalent interactions such as halogen bonds, hydrogen bonds, and π–π stacking. nih.gov Perfluorinated iodobenzenes are considered ideal halogen-bond donors due to the enhanced strength of the halogen bond, which increases in the order of Cl < Br < I and is further amplified by electron-withdrawing groups like fluorine. nih.gov
1,3,5-Triiodo-2,4,6-trifluorobenzene, a related triiodinated aromatic compound, has been effectively used as a tritopic halogen bond donor in the design of multicomponent supramolecular complexes. nih.govacs.org This compound readily co-crystallizes with various halogen-bond acceptors. For example, it forms co-crystals with piperazine in a 2:1 stoichiometric ratio, featuring a strong halogen bond between an iodine atom and a nitrogen atom of the piperazine molecule. nih.gov The I···N distance in this co-crystal is 2.820 (3) Å, which is 80% of the sum of their van der Waals radii, indicating a robust interaction. nih.gov
The reliability of perfluorinated iodobenzenes as halogen-bond donors allows for predictable co-crystallization with a range of electron donors. nih.gov Co-crystallization has also been employed to tune the properties of materials, such as the spin crossover (SCO) properties of mononuclear Mn(III) Schiff-base complexes by using 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB) as a co-former. rsc.org
Cooperative Non-Covalent Interactions in Triiodotriazine Assemblies
The stability and structure of crystalline assemblies involving triiodotriazine are governed by a cooperative interplay of various non-covalent interactions. Halogen bonding often plays a primary role, but its influence is frequently modulated by other weak interactions.
Interplay of Halogen Bonding with C-H···X Interactions
In the crystal structures of triiodotriazine derivatives and their co-crystals, halogen bonds are often complemented by weaker C-H···X (where X is a halogen or another electronegative atom) interactions. For instance, in the co-crystal of 1,3,5-trifluoro-2,4,6-triiodobenzene with piperazine, alongside the primary I···N halogen bond, weak C-H···F and C-H···I interactions are also observed. nih.gov
The interplay between halogen and hydrogen bonds is a significant factor in the formation of supramolecular assemblies. nih.gov The halogen's electronegative belt can act as a hydrogen bond acceptor, leading to hydrogen bond-enhanced halogen bonding (He-XB). nih.gov This cooperative effect can stabilize various protein-ligand conformations. nih.gov In the solid state, extensive networks of hydrogen bonds, including C-H···Cl interactions, can link organic cations, anions, and water molecules into three-dimensional supramolecular architectures. nih.gov The formation of molecular duplexes in s-triazine derivatives can be driven by a combination of NH···N, CH···O, and CH···π interactions. nih.gov
π···π Stacking and its Contribution to Crystal Packing
π···π stacking interactions are another crucial non-covalent force that contributes to the crystal packing of triazine-based compounds. The electron-deficient nature of the 1,3,5-triazine ring influences its stacking behavior. rsc.org
In the crystal structure of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride, π-π stacking between the pyridine (B92270) rings of adjacent cations is observed, with a centroid-to-centroid distance of 3.7578 (8) Å. nih.gov This interaction, along with extensive hydrogen bonding, helps to build the three-dimensional supramolecular architecture. nih.gov The analysis of crystal packing in various energetic materials also highlights the importance of π-π stacking, where face-to-face stacking is often associated with lower impact sensitivity. energetic-materials.org.cn In some co-crystals, anion-π and π-π stacking interactions between a BTF molecule and an anion are the primary driving forces for their formation. mdpi.com
Molecular Recognition and Self-Assembly Characteristics in Solution and Solid State
1,3,5-Triazine derivatives are versatile building blocks for constructing a wide array of supramolecular structures through molecular recognition and self-assembly, both in solution and in the solid state. nih.govrsc.org The facile and sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with various nucleophiles allows for the synthesis of tailored molecules with specific recognition properties. nih.govrsc.org
In solution, 1,3,5-triazine-based oligomers can form hydrogen-bonded duplexes, mimicking the structures of nucleic acids. nih.gov The incorporation of recognition units into the backbone or side chains dictates the self-assembly process. nih.gov
In the solid state, the self-assembly of triazine derivatives leads to the formation of well-defined architectures. For example, a series of structurally related s-triazine derivatives have been shown to form unique molecular duplexes driven by NH···N, CH···O, and CH···π interactions. nih.gov The prevalence of these interactions makes these compounds attractive platforms for creating more complex supramolecular constructs. nih.gov The self-assembly can also lead to the formation of porous materials, such as the hexagonal host framework of 2,4,6-tris(4-nitrophenoxy)-1,3,5-triazine, which can include guest species in its voids. rsc.org
Coordination Chemistry and Advanced Materials Based on 2,4,6 Triiodo 1,3,5 Triazine
Exploration of 2,4,6-Triiodo-1,3,5-triazine as a Potential Ligand
The potential of a molecule to act as a ligand in coordination chemistry is primarily determined by its ability to donate electron density to a metal center. Typically, for nitrogen-containing heterocycles, the lone pairs on the nitrogen atoms are the primary coordination sites. However, in the case of this compound, several factors severely diminish its capacity to function as a conventional N-donor ligand.
Research indicates that the nitrogen atoms within the 1,3,5-triazine (B166579) ring are generally poor coordinators. uu.nl This is attributed to the delocalization of the nitrogen lone pairs within the aromatic π-system, which reduces their basicity and availability for donation to a metal cation. uu.nl This effect is further amplified by the presence of three highly electronegative iodine atoms. These atoms are strongly electron-withdrawing, further depleting the electron density of the triazine ring and making the nitrogen atoms even less nucleophilic.
Furthermore, the large van der Waals radius of the iodine atoms creates significant steric hindrance around the triazine core, which would impede the close approach of a metal center required for coordination. Consequently, there is a lack of reported instances where this compound directly coordinates to a metal ion through its ring nitrogen atoms. Instead of acting as a traditional ligand, its primary role in forming supramolecular structures is as a powerful halogen bond donor, where the electrophilic regions on the iodine atoms interact with electron-donating species. acs.orgresearchgate.net
Construction of Coordination Polymers and Networks with Triazine Scaffolds
Coordination polymers and networks are extended structures formed by linking metal ions with organic ligands. The 1,3,5-triazine scaffold is a highly effective component for building these networks, provided it is functionalized with appropriate coordinating groups.
In stark contrast, this compound is not employed as a primary building block for coordination polymers through metal-ligand bonding for the reasons outlined previously—its non-coordinating nature. uu.nl Any extended networks involving this molecule are typically based on weaker, non-covalent interactions, most notably halogen bonding, rather than the formation of robust coordination bonds between the triazine ring and metal centers.
Table 1: Examples of Functionalized Triazine Ligands in Coordination Polymers This interactive table provides examples of how functionalized triazines, unlike this compound, are used to build coordination polymers.
| Ligand Name | Metal Ion(s) | Resulting Structure Type | Reference |
|---|---|---|---|
| 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (tpt) | Ag(I), Cu(II), Zn(II), Cu(I) | 1D zigzag chain, 3D polymer, 2D grid, 3D framework | researchgate.netnih.gov |
| 1,3,5-Triazine-2,4,6-triyltrithio-triacetic acid | Pb(II), Ni(II) | 3D frameworks | rsc.org |
| 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(I) | 2D double-layered coordination polymer | nih.gov |
Development of Discrete Metalla-Assemblies
Discrete metalla-assemblies are well-defined, non-polymeric supramolecular structures, such as cages, boxes, or cycles, formed through the self-assembly of metal ions and ligands. The principles governing their formation are similar to those for coordination polymers, relying on predictable coordination geometries of both the metal and the ligand.
Again, the utility of the triazine core in this area is well-established when it is appended with coordinating arms. For example, various pincer-type ligands incorporating a 1,3,5-triazine core attached to donor moieties have been reviewed for their ability to form mononuclear and polynuclear complexes. researchgate.net These functional groups provide the necessary binding sites for the metal-directed assembly process.
As with coordination polymers, this compound is not a suitable candidate for constructing discrete metalla-assemblies via coordination bonds. Its chemical properties predispose it to participate in crystal engineering as a neutral, non-coordinating component, primarily through halogen bonding.
Integration of Halogen Bonding in Metal-Organic Framework Design
The most significant contribution of this compound to materials chemistry lies in its role as a potent halogen bond (XB) donor. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the XB donor) is attracted to a nucleophilic site (the XB acceptor), such as a lone pair or a π-system. acs.org The C–I bond is particularly effective for this, and the electron-withdrawing nature of the triazine ring enhances the electrophilic character of the iodine atoms, making them strong XB donors.
This property is increasingly exploited in the design of metal-organic materials and MOFs. While this compound may not act as the primary ligand that binds to the metal, it can be integrated into the structure in several ways:
As a supramolecular linker: It can form halogen bonds to nucleophilic sites on the primary organic ligands or to counter-ions, cross-linking coordination complexes or polymers into higher-dimensional networks.
As a template or guest: It can be included in the pores of a MOF, where it forms specific halogen-bonding interactions with the framework, potentially stabilizing the structure or templating a specific pore architecture.
A notable example involves derivatives like 2,4,6-tris(4-halophenoxy)-1,3,5-triazine, where the iodo-substituted version forms robust cage structures stabilized by I···I halogen bonds with an interaction distance of approximately 3.8 Å. researchgate.net This demonstrates the power of the iodo-substituent in directing supramolecular assembly. Although not a metal-organic framework, it highlights the crystal engineering principles that are directly applicable. The use of halogen bonding is a recognized strategy for engineering crystals of coordination compounds and can be used to control supramolecular arrangement and chemical behavior. researchgate.net
Table 2: Halogen Bond Parameters in a Related Supramolecular System This interactive table shows crystallographic data for a related halogen-bonded system, illustrating the key interactions that this compound could participate in.
| System | Halogen Bond Type | Interaction Distance (Å) | Space Group | Key Finding | Reference |
|---|---|---|---|---|---|
| Iodo-derivative of 2,4,6-tris(4-halophenoxy)-1,3,5-triazine (I-POT) with various guests | I···I | 3.8 | R-3 | Formation of a robust cage structure mediated by a cyclic halogen trimer synthon. | researchgate.net |
Computational and Theoretical Studies on 2,4,6 Triiodo 1,3,5 Triazine Systems
Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations
Quantum mechanical and density functional theory calculations are instrumental in predicting and analyzing the fundamental properties of 2,4,6-triiodo-1,3,5-triazine. These first-principles methods allow for a detailed examination of its electronic structure, which governs its geometry, intermolecular interactions, and reactivity.
Theoretical calculations are crucial for predicting the most stable three-dimensional arrangement of atoms in a molecule (conformation) and how these molecules pack together in a solid state (crystal structure).
While specific computational studies on the molecular conformation of this compound are not extensively detailed in the provided search results, DFT calculations on related 1,3,5-triazine (B166579) derivatives suggest a planar or near-planar geometry for the central triazine ring nih.govjournalcps.com. The significant size of the iodine atoms may lead to minor deviations from planarity.
Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Description | Expected Significance |
| Halogen Bonding (I···N) | Directional interaction between the electropositive region on the iodine atom and the lone pair of a nitrogen atom on an adjacent molecule. | High |
| π-π Stacking | Attraction between the electron clouds of the aromatic triazine rings of neighboring molecules. | Moderate to High |
| van der Waals Forces | General attractive or repulsive forces between molecules. | Moderate |
The molecular electrostatic potential (MEP) is a valuable property derived from computational calculations that illustrates the charge distribution around a molecule. It is particularly useful for understanding non-covalent interactions.
A key feature of covalently bonded halogen atoms, especially heavier ones like iodine, is the presence of a "σ-hole". This is a region of lower electronic density located on the halogen atom, opposite to the covalent bond polimi.itresearchgate.netnih.gov. This region typically exhibits a positive electrostatic potential, enabling it to engage in attractive interactions with electron-rich sites, a phenomenon known as halogen bonding polimi.itresearchgate.netnih.govuniovi.esrsc.orgrichmond.edu.
For this compound, the electron-withdrawing nature of the triazine ring is expected to enhance the positive character of the σ-holes on the iodine atoms. This makes them potent halogen bond donors. The nitrogen atoms within the triazine ring, with their lone pairs of electrons, represent regions of negative electrostatic potential and can act as halogen bond acceptors. The strength of the σ-hole increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F polimi.itresearchgate.net.
Computational methods can quantify the strength of intermolecular interactions, providing a deeper understanding of the forces that hold molecules together in the condensed phase.
The primary intermolecular interactions in this compound are expected to be halogen bonds and π-π stacking. The energy of these interactions can be calculated using high-level quantum mechanical methods. For halogen bonds, the interaction energy is influenced by the magnitude of the positive σ-hole on the iodine and the negative electrostatic potential of the acceptor site (e.g., a nitrogen atom) rsc.org.
Energy decomposition analysis, a computational technique, can partition the total interaction energy into distinct components such as electrostatic, exchange-repulsion, polarization, and dispersion. For halogen bonding, the electrostatic and dispersion components are typically the most significant stabilizing contributions mdpi.com. Theoretical studies on similar halogenated systems have provided quantitative data on the strength of these interactions mdpi.com. While specific energy values for this compound are not available in the provided results, analogous systems suggest that the I···N halogen bonds could have interaction energies in the range of -5 to -10 kcal/mol.
Table 2: Estimated Contribution of Different Energy Components to Intermolecular Interactions in this compound Systems
| Interaction Type | Electrostatic Contribution | Dispersion Contribution | Exchange-Repulsion Contribution |
| Halogen Bonding (I···N) | High | Moderate | Moderate (Repulsive) |
| π-π Stacking | Moderate | High | Moderate (Repulsive) |
Mechanistic Computational Studies of Triazine-Related Reactions
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. While specific mechanistic studies for this compound are scarce in the provided results, the general reactivity of halogenated triazines can be inferred.
2,4,6-trihalo-1,3,5-triazines are known to undergo sequential nucleophilic substitution of the halogen atoms mdpi.comnih.gov. The reactivity of the carbon atoms in the triazine ring is significantly enhanced by the electron-withdrawing effect of the nitrogen atoms and the halogens. Computational studies on related systems, such as 2,4,6-trichloro-1,3,5-triazine, have explored the preferential order of substitution with different nucleophiles nih.gov.
DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates. For the nucleophilic substitution of this compound, a computational study would likely investigate the addition-elimination mechanism, which is common for aromatic nucleophilic substitutions.
Furthermore, the thermal decomposition of halogenated organic compounds has been a subject of computational investigation researchgate.netrsc.orgresearchgate.net. For this compound, theoretical studies could predict the initial bond-breaking events and the subsequent reaction pathways leading to decomposition products. Given the relative weakness of the C-I bond, its homolytic cleavage is a plausible initial step in the thermal decomposition process.
Development and Application of Reactive Force Fields for Triazine Systems
While quantum mechanical methods provide high accuracy, they are computationally expensive for large systems and long timescales. Reactive force fields (RFFs), such as ReaxFF, bridge this gap by allowing for the simulation of chemical reactions in large molecular assemblies researchgate.netugent.beosti.govosti.govtue.nl.
ReaxFF uses a bond-order formalism to describe chemical bonds, enabling the simulation of bond formation and breaking during a molecular dynamics simulation researchgate.netugent.beosti.govosti.gov. The parameters for the force field are derived from a training set of data obtained from quantum mechanical calculations.
While a specific ReaxFF parameter set for this compound is not mentioned in the provided search results, there have been developments of ReaxFF for other halogenated organic compounds and for triazine-based energetic materials ugent.benih.govpsu.edupsu.edu. The development of a force field for iodinated triazines would require a comprehensive training set that includes data on the geometries, reaction energies, and activation barriers for various reactions involving C-I, C-N, and other relevant bonds.
Once developed, such a force field could be applied to simulate a range of phenomena, including:
The thermal decomposition of solid-state this compound.
The reaction of the triazine with various nucleophiles in different solvent environments.
The material properties of polymers or other materials derived from this compound.
The application of reactive force fields holds significant promise for understanding the complex chemical processes involving this compound at a scale that is inaccessible to purely quantum mechanical methods.
Materials Science Applications and Polymer Chemistry of Triazine Derivatives
2,4,6-Triiodo-1,3,5-triazine as a Structural Component in Novel Materials
This compound serves as a trifunctional monomer, or "node," for the construction of two- and three-dimensional materials. Its C3-symmetric core is ideal for forming extended, regular networks. The key to its utility lies in the three carbon-iodine (C-I) bonds attached to the triazine ring.
In organic synthesis, aryl and vinyl iodides are highly reactive substrates for a variety of metal-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Stille couplings. libretexts.orgwikipedia.org This high reactivity, often greater than that of the corresponding bromides or chlorides, allows reactions to proceed under milder conditions, which is advantageous for the synthesis of complex molecular architectures. wikipedia.org
Therefore, this compound is a theoretically excellent candidate for creating novel materials. By reacting it with complementary multi-topic linkers (e.g., molecules with two or more terminal alkyne or boronic acid groups), it is possible to build extended, covalently-linked networks. The triazine core would be embedded within the material's framework, imparting its inherent properties of thermal stability and high nitrogen content.
Covalent Organic Frameworks (COFs) and Microporous Organic Polymers (MOPs) from Triazine Precursors
Covalent Organic Frameworks (COFs) and Microporous Organic Polymers (MOPs) are classes of porous materials constructed from organic building blocks linked by strong covalent bonds. The triazine core is a popular component in these materials because its rigid, planar geometry helps to create well-defined, porous structures. researchgate.netnih.govrsc.org
While a wide variety of triazine-based precursors, such as melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) and 2,4,6-triphenyl-1,3,5-triazine, have been successfully used to synthesize COFs and MOPs, the specific use of this compound as the primary building block is not widely documented in available scientific literature. researchgate.netnih.gov
Theoretically, its trifunctional nature and the reactivity of the C-I bonds make it a suitable monomer for reactions like Sonogashira-Hagihara cross-coupling, which is a common method for synthesizing conjugated microporous polymers. rsc.org This reaction couples terminal alkynes with aryl halides. libretexts.orgorganic-chemistry.org Reacting this compound with a tritopic alkyne, for example, could yield a highly cross-linked, porous triazine-based polymer network. The resulting material would benefit from the predictable geometry of the triazine node, potentially leading to a crystalline or highly porous amorphous structure.
Design and Synthesis of Triazine-Containing Polymer Networks
The design of polymer networks using this compound as a precursor would leverage its ability to act as a central hub connecting multiple polymer chains or linkers. The synthesis would typically involve a palladium-catalyzed cross-coupling reaction.
A prospective synthesis strategy for a triazine-containing polymer network using a Sonogashira coupling reaction is illustrated below. In this hypothetical scheme, this compound is reacted with a linear dialkyne linker, such as 1,4-diethynylbenzene. This reaction would be expected to produce a highly cross-linked, porous organic polymer.
Prospective Synthesis of a Triazine-Containing Polymer Network
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| This compound | 1,4-Diethynylbenzene | Sonogashira Coupling | A conjugated microporous polymer with a triazine-based framework |
This table outlines a theoretical synthetic route. Specific examples of this reaction being carried out to completion are not prominently featured in existing research.
The degree of polymerization and the resulting network's properties (such as pore size and surface area) could be tailored by carefully selecting the length and geometry of the linker molecule. This approach is analogous to the well-established methods used for synthesizing polymers from cyanuric chloride via nucleophilic substitution, where control over the reaction conditions allows for sequential substitution and the creation of complex architectures. mdpi.com
Functional Materials Exhibiting Gas Adsorption Properties
Porous organic polymers containing triazine units are known to be effective materials for gas adsorption, particularly for carbon dioxide (CO₂). rsc.org The high nitrogen content of the triazine ring creates a polar, electron-rich environment, which leads to favorable dipole-quadrupole interactions with CO₂ molecules. This intrinsic affinity enhances both the capacity and selectivity of CO₂ capture over other gases like nitrogen (N₂). researchgate.net
As there is no available experimental data for materials synthesized from this compound, we can look at analogous systems to predict potential performance. For instance, conjugated microporous polymers synthesized from 2,4,6-trichloro-1,3,5-triazine and other aromatic linkers have demonstrated significant CO₂ uptake.
The table below shows the CO₂ adsorption properties of a triazine-based conjugated microporous polymer (TCMP) reported in the literature, which was synthesized using a Sonogashira-Hagihara cross-coupling reaction. A porous network derived from this compound would be expected to exhibit comparable, if not enhanced, properties due to the similar triazine core structure.
Example Gas Adsorption Data for a Triazine-Based Microporous Polymer (TNCMP-2)
| Gas | Uptake at 273 K, 1 bar (mmol/g) | Uptake at 298 K, 1 bar (mmol/g) | BET Surface Area (m²/g) |
| CO₂ | 2.50 | 1.45 | 995 |
| N₂ | 0.30 | 0.16 | 995 |
Data sourced from a study on functional conjugated microporous polymers based on a triazine node. rsc.org This data is presented for illustrative purposes to show the typical performance of triazine-based porous materials.
The combination of a high surface area, microporosity, and the nitrogen-rich triazine core makes such materials promising candidates for applications in carbon capture and storage.
Advanced Characterization Methodologies in 2,4,6 Triiodo 1,3,5 Triazine Research
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. In the context of 2,4,6-triiodo-1,3,5-triazine, this technique would provide unequivocal proof of its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Detailed research findings from X-ray diffraction analysis would yield critical data, including:
Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules within the crystal lattice.
Unit Cell Dimensions: Precise measurements of the lengths and angles of the unit cell, the fundamental repeating block of the crystal.
Intramolecular Dimensions: Accurate measurements of the carbon-nitrogen (C-N) and carbon-iodine (C-I) bond lengths, as well as the internal angles of the triazine ring. This data is vital for understanding the electronic effects of the iodine substituents on the aromatic triazine core.
Intermolecular Interactions: Identification of non-covalent interactions, such as halogen bonding (I···N or I···I), which are significant in directing the supramolecular assembly and crystal packing. These interactions are fundamental to the field of crystal engineering.
Despite the importance of this technique, a search of the published scientific literature and crystallographic databases did not yield specific, experimentally determined crystal structure data for this compound. While crystal structures for many other substituted triazines are available, the specific data for the triiodo- derivative has not been reported.
Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: This table is illustrative of the data that would be obtained from X-ray crystallography. Specific experimental values for this compound are not currently available in the literature.)
| Parameter | Expected Information |
| Chemical Formula | C₃I₃N₃ |
| Molecular Weight | 458.77 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| a (Å) | Unit cell length |
| b (Å) | Unit cell length |
| c (Å) | Unit cell length |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| C-I Bond Length (Å) | Average length of the carbon-iodine bonds |
| C-N Bond Length (Å) | Average length of the carbon-nitrogen bonds in the ring |
| N-C-N Angle (°) | Average angle within the triazine ring |
Spectroscopic Techniques (NMR, IR, UV-Vis) in Structural and Electronic Characterization
Spectroscopic methods are indispensable for probing the structural and electronic features of molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-nitrogen framework of a molecule. For this compound, ¹³C NMR would be particularly informative. Due to the molecule's D₃h symmetry, a single signal would be expected in the ¹³C NMR spectrum, corresponding to the three equivalent carbon atoms of the triazine ring. The chemical shift of this signal would be influenced by the highly electronegative nitrogen atoms and the deshielding effect of the iodine substituents. Similarly, ¹⁵N NMR would show a single resonance for the three equivalent nitrogen atoms. However, specific experimental NMR data for this compound are not available in the reviewed scientific literature.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include the characteristic triazine ring stretching modes and the C-I stretching vibrations. The positions of these bands provide a fingerprint for the molecule's structure. While detailed vibrational analyses have been performed on the parent 1,3,5-triazine (B166579) and its chloro and amino derivatives, an experimental IR spectrum with band assignments for the triiodo- derivative could not be located in published works.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic triazine ring. The position and intensity of these bands are influenced by the iodine substituents. A review of the literature did not reveal reported experimental UV-Vis absorption data for this specific compound.
Table 2: Summary of Spectroscopic Characterization Data for this compound (Note: No specific experimental data was found in the literature for this compound. This table represents the type of data that would be collected.)
| Technique | Parameter | Expected Information |
| ¹³C NMR | Chemical Shift (δ) | A single resonance for the three equivalent triazine carbons. |
| IR | Wavenumber (cm⁻¹) | Absorption bands for triazine ring modes and C-I stretches. |
| UV-Vis | λ_max (nm) | Wavelength of maximum absorbance for electronic transitions. |
Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry) in Supramolecular Stability Studies
Thermal analysis techniques are essential for evaluating the stability, melting behavior, and decomposition profile of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key methods for studying the thermal properties of this compound and its potential supramolecular structures.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal its thermal stability and decomposition pathway. The onset temperature of decomposition would indicate the limit of its thermal stability. The analysis of the mass loss at different stages could provide information about the decomposition products, such as the loss of iodine or the fragmentation of the triazine ring.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve for this compound would identify endothermic events like melting and exothermic events such as decomposition or crystallization. The melting point is a fundamental physical property, and the enthalpy of fusion can also be determined. For supramolecular assemblies, DSC can reveal phase transitions and provide information on their stability.
A thorough search of scientific databases indicates a lack of published experimental TGA or DSC data for this compound. While the thermal behavior of many other triazine derivatives, particularly energetic materials containing nitro or azido (B1232118) groups, has been extensively studied, similar analyses for the triiodo- compound are not available.
Table 3: Potential Thermal Analysis Data for this compound (Note: This table is illustrative, as specific experimental data for this compound is not available in the reviewed literature.)
| Analysis Technique | Parameter | Information Provided |
| TGA | Onset Decomposition Temp (°C) | The temperature at which significant mass loss begins. |
| TGA | Residual Mass (%) | The percentage of mass remaining at the end of the analysis. |
| DSC | Melting Point (°C) | The temperature of the solid-to-liquid phase transition. |
| DSC | Enthalpy of Fusion (J/g) | The heat required to melt the substance. |
| DSC | Decomposition Temp (°C) | The temperature of maximum exothermic decomposition. |
Future Research Directions and Methodological Advancements
Expanding the Scope of Halogen-Bonding Co-Crystals with Triiodotriazines
The exploration of halogen-bonding co-crystals featuring 2,4,6-triiodo-1,3,5-triazine is a burgeoning area of research. While the ability of halogen bonds to direct the assembly of molecules is well-established, the use of multi-topic donors like triiodotriazine presents both opportunities and challenges. mdpi.com Future investigations will likely focus on a systematic approach to co-crystallization with a diverse range of halogen-bond acceptors.
One key area of expansion will be the use of tritopic N-heterocyclic compounds as acceptors. mdpi.com These molecules offer multiple, geometrically distinct binding sites that can lead to the formation of complex, higher-order structures such as 1D chains and discrete tetrameric aggregates. mdpi.com A significant challenge in this area is controlling the stoichiometry and the final architecture of the resulting co-crystals. mdpi.com It has been observed that not all potential binding sites on a multi-topic acceptor are necessarily occupied by the halogen-bond donor. mdpi.com This can be attributed to factors such as the deactivation of the σ-hole on the iodine atoms after initial binding and steric hindrance. mdpi.com
A promising methodological advancement in this area is the use of high-throughput screening techniques to accelerate the discovery of new co-crystals. These methods, combined with computational modeling, can help to predict and rationalize the formation of specific supramolecular synthons. Furthermore, exploring different crystallization techniques, such as slow evaporation, liquid-assisted grinding, and anti-solvent precipitation, will be crucial in accessing a wider range of crystalline forms.
Integration of this compound into Hybrid Organic-Inorganic Architectures
The integration of this compound into hybrid organic-inorganic architectures represents a significant leap forward in creating materials with tunable properties. The triazine core provides a robust and versatile platform that can be functionalized to bridge organic and inorganic components. The synthesis of such hybrid materials typically begins with the modification of the triazine ring.
The most common starting material for substituted 1,3,5-triazines is cyanuric chloride. nih.govnih.gov Through sequential nucleophilic substitution reactions, the chlorine atoms can be replaced with a variety of functional groups, including those that can coordinate with metal ions or bind to inorganic surfaces. nih.govnih.gov This allows for the creation of triazine-based ligands that can be incorporated into metal-organic frameworks (MOFs), coordination polymers, or surface-modified inorganic nanoparticles.
Future research in this area will likely focus on designing and synthesizing novel triazine-based linkers specifically tailored for hybrid material applications. For instance, introducing carboxylic acid, phosphonic acid, or silane (B1218182) groups onto the triazine scaffold would facilitate strong binding to metal oxide surfaces or metal clusters. The iodine atoms of the this compound moiety can then be utilized to direct the assembly of these hybrid building blocks through halogen bonding, leading to hierarchical structures with controlled dimensionality.
A key challenge will be to achieve precise control over the interface between the organic and inorganic components. Characterization techniques such as solid-state NMR, X-ray diffraction, and electron microscopy will be indispensable in elucidating the structure and bonding at this interface. The development of "bottom-up" self-assembly strategies, where the final architecture is encoded in the molecular design of the triazine precursor, will be a major focus.
Development of Stimuli-Responsive Triiodotriazine-Based Materials
The development of "smart" materials that can respond to external stimuli is a rapidly growing field. mdpi.com Integrating this compound into such materials could lead to novel systems with tunable optical, electronic, or mechanical properties. The triazine unit can serve as a core for creating molecules that change their conformation or aggregation state in response to stimuli like light, temperature, or pH. nih.gov
One promising avenue is the development of photo-responsive materials. By incorporating photo-switchable moieties, such as azobenzenes, into the triazine structure, it may be possible to create materials where the halogen-bonding interactions can be turned "on" and "off" with light. This could be used to control the assembly and disassembly of supramolecular polymers or to create light-healable materials.
Thermo-responsive materials are another area of interest. For example, a 1,3,5-triazine-2,4,6-tribenzaldehyde derivative has been used as a cross-linking agent to prepare thermo- and pH-responsive hydrogels based on chitosan. nih.gov These hydrogels exhibit a change in their swelling behavior in response to changes in temperature and pH. nih.gov Similar strategies could be employed with triiodotriazine derivatives to create stimuli-responsive gels where the mechanical properties are modulated by halogen-bonding interactions.
Future research will involve the synthesis of novel triazine derivatives functionalized with stimuli-responsive groups. A key aspect will be to understand how the external stimulus affects the halogen-bonding capabilities of the iodine atoms. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, will be crucial for probing the responsive behavior of these materials. The ultimate goal is to create materials with predictable and reversible responses to specific triggers, opening up applications in areas such as drug delivery, sensing, and soft robotics.
Theoretical Frameworks for Predicting Complex Supramolecular Architectures
The rational design of complex supramolecular architectures based on this compound will heavily rely on the development and application of robust theoretical frameworks. Computational methods are becoming increasingly powerful tools for predicting the structure and stability of molecular assemblies, guiding experimental efforts and providing fundamental insights into the nature of intermolecular interactions. nih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and can be used to accurately model the geometry and energetics of halogen-bonding interactions. rsc.org By calculating the electrostatic potential surface of this compound, for instance, the location and magnitude of the σ-holes on the iodine atoms can be predicted, providing a quantitative measure of their halogen-bond donor strength.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of these systems and to predict the self-assembly of triiodotriazine molecules with other components in solution or in the solid state. nih.gov Force fields that accurately describe halogen bonding are essential for such simulations. The development of specific parameters for triiodotriazine within existing force fields will be a critical step.
Crystal structure prediction (CSP) methods are also becoming increasingly valuable in materials science. mdpi.com These methods aim to predict the most stable crystal packing of a molecule or a set of molecules, which is crucial for understanding the properties of the resulting solid-state material. mdpi.com For triiodotriazine-based co-crystals, CSP could be used to screen potential co-formers and to predict the resulting supramolecular architecture. mdpi.com
Future advancements in this field will likely involve the integration of different computational techniques. For example, machine learning algorithms could be trained on large datasets of experimentally determined crystal structures to develop predictive models for co-crystal formation. The combination of high-level quantum mechanical calculations with efficient simulation methods will provide a powerful toolkit for the in-silico design of novel materials based on this compound.
Q & A
Basic: What are the common synthetic routes for preparing 2,4,6-Triiodo-1,3,5-triazine, and how can reaction conditions be optimized for high purity?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), replacing chlorine atoms with iodine. Key steps include:
- Using anhydrous conditions and aprotic solvents (e.g., THF or DMF) to minimize hydrolysis.
- Optimizing stoichiometry (3 equivalents of iodide source per chlorine atom) and reaction temperature (60–100°C).
- Employing catalysts like KI or phase-transfer agents to enhance reactivity .
Purification via recrystallization from ethanol or acetonitrile improves purity (>95%), confirmed by elemental analysis and HPLC .
Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing substituted triazines like this compound?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from residual solvents, tautomerism, or polymorphism. Strategies include:
- Cross-validating with X-ray crystallography to confirm molecular geometry.
- Using computational tools (DFT) to simulate spectra and compare with experimental data.
- Conducting variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .
For iodine-specific analysis, Mössbauer spectroscopy or XPS can clarify electronic environments .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substitution patterns; I NMR (if accessible) confirms iodine bonding.
- Mass Spectrometry (HRMS): Validates molecular ion peaks and isotopic patterns (iodine has a distinct isotopic signature).
- Elemental Analysis: Ensures C/H/N/I ratios match theoretical values.
- PXRD: Detects crystalline phases and polymorphism .
Advanced: What strategies mitigate iodine loss during functionalization reactions of this compound?
Methodological Answer:
Iodine substituents are susceptible to elimination under harsh conditions. Mitigation approaches include:
- Using low temperatures (<50°C) and inert atmospheres (N/Ar) to prevent oxidative degradation.
- Adding stabilizing ligands (e.g., triphenylphosphine) to reduce iodine dissociation.
- Monitoring reaction progress via TLC or in-situ IR to halt reactions before side products dominate .
Basic: What are the primary research applications of this compound in materials science?
Methodological Answer:
- Coordination Chemistry: Acts as a ligand for heavy metals (e.g., Pd, Pt) in catalysis or luminescent complexes.
- Polymer Science: Serves as a crosslinking agent in epoxy resins or flame-retardant additives.
- Sensors: Iodine’s electron-withdrawing properties enhance charge transfer in conjugated polymers for optoelectronic devices .
Advanced: How does steric hindrance from iodine substituents influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
The bulky iodine atoms reduce reactivity by:
- Slowing SNAr kinetics due to steric shielding of the triazine core.
- Requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Introducing regioselectivity challenges; computational modeling (e.g., DFT) predicts preferential substitution sites .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of iodine vapors.
- Waste Disposal: Collect halogenated waste separately and incinerate in compliance with EPA guidelines .
Advanced: How can computational modeling predict the electronic properties of this compound for optoelectronic applications?
Methodological Answer:
- DFT Calculations: Determine HOMO-LUMO gaps, electron affinity, and charge distribution.
- TD-DFT: Simulate UV-Vis spectra to assess light absorption/emission potential.
- Molecular Dynamics: Study π-stacking behavior in thin films for OLED or photovoltaic applications .
Advanced: When encountering conflicting reports on the thermal stability of this compound, what experimental approaches can clarify these discrepancies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
